molecular formula C12H7D9N2O5S B602738 Carboxytolbutamide-d9(butyl-d9) CAS No. 1219802-95-5

Carboxytolbutamide-d9(butyl-d9)

Cat. No. B602738
CAS RN: 1219802-95-5
M. Wt: 309.38
InChI Key:
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Description

Carboxytolbutamide-d9 (butyl-d9) is an isotopic labelled form of Carboxytolbutamide, which is a metabolite of Tolbutamide . It is also known by the synonym 1-Butyl-3-(4-carboxyphenylsulfonyl)urea . The compound has a molecular weight of 309.38 .


Molecular Structure Analysis

The molecular structure of Carboxytolbutamide-d9 (butyl-d9) is characterized by an isotopic enrichment of 98 atom % D . The compound’s CAS Number is 1219802-95-5 .


Physical And Chemical Properties Analysis

Carboxytolbutamide-d9 (butyl-d9) is stable if stored under recommended conditions .

Scientific Research Applications

1. Metabolite Profiling and Analysis

Carboxytolbutamide-d9 (Butyl-d9) is significant in the context of metabolite profiling, as seen in studies involving the metabolism of related compounds. For instance, the excretion of carboxytolbutamide following the administration of tolbutamide, a related compound, was a critical aspect of a study on the oxidation of tolbutamide in vivo (Nelson, 1962). This demonstrates the relevance of carboxytolbutamide in metabolic studies and its potential use in understanding drug metabolism.

2. Derivatization in Analytical Chemistry

In analytical chemistry, especially in mass spectrometry, the use of deuterium-labeled compounds like Carboxytolbutamide-d9 is common. For instance, a study on the synthesis of dibucaine labeled with 14C and deuterium, including dibucaine-d9, highlights the use of deuterium-labeled compounds in enhancing detection sensitivity and analytical precision (Chaudhuri, 1985).

3. Application in Atmospheric Chemistry

Carboxytolbutamide-d9 (Butyl-d9) is relevant in atmospheric chemistry, particularly in studies involving OH radical tracers. For example, d9-Butanol, a similar deuterium-labeled compound, has been used as an OH radical tracer, suggesting that Carboxytolbutamide-d9 could be applied in similar contexts (Allani et al., 2021).

4. Pharmaceutical Research and Development

The synthesis and analysis of deuterium-labeled compounds, such as Carboxytolbutamide-d9, are critical in pharmaceutical research for understanding drug metabolism, stability, and formulation. This is evident in studies focused on the synthesis of various deuterium-labeled compounds for pharmaceutical applications (Sassi et al., 1999).

Mechanism of Action

While specific information on the mechanism of action of Carboxytolbutamide-d9 (butyl-d9) is not available, it’s worth noting that it is a metabolite of Tolbutamide. Tolbutamide is a sulfonylurea used to treat hyperglycemia in patients with type 2 diabetes mellitus. It works by stimulating β cells of the pancreas to release insulin .

Safety and Hazards

Carboxytolbutamide-d9 (butyl-d9) is non-hazardous for transport . It should be stored at room temperature .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Carboxytolbutamide-d9(butyl-d9) involves the introduction of deuterium atoms into the butyl group of Carboxytolbutamide. This can be achieved through a series of reactions starting with the appropriate starting materials.", "Starting Materials": [ "Tolbutamide", "Deuterated butyl lithium", "Carbon dioxide", "Deuterium oxide", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: Preparation of deuterated butyl lithium by reacting butyl lithium with deuterium oxide.", "Step 2: Addition of deuterated butyl lithium to tolbutamide to form a lithium salt intermediate.", "Step 3: Reaction of the lithium salt intermediate with carbon dioxide to form a carboxylic acid intermediate.", "Step 4: Reduction of the carboxylic acid intermediate with deuterated sodium borohydride to form the deuterated carboxylic acid.", "Step 5: Esterification of the deuterated carboxylic acid with ethanol to form the deuterated ester intermediate.", "Step 6: Hydrolysis of the deuterated ester intermediate with hydrochloric acid to form the deuterated carboxylic acid.", "Step 7: Neutralization of the deuterated carboxylic acid with sodium hydroxide to form Carboxytolbutamide-d9(butyl-d9)." ] }

CAS RN

1219802-95-5

Molecular Formula

C12H7D9N2O5S

Molecular Weight

309.38

Purity

95% by HPLC; 98% atom D

Related CAS

2224-10-4 (unlabelled)

synonyms

1-Butyl-3-(4-carboxyphenylsulfonyl)urea

tag

Tolbutamide Impurities

Origin of Product

United States

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